molecular formula C28H37N3O3S B2907129 4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide CAS No. 932553-23-6

4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide

Cat. No. B2907129
CAS RN: 932553-23-6
M. Wt: 495.68
InChI Key: SEJZSUVERJONPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-3(4H)-yl group, which is a type of heterocyclic compound . This group is fused to a 2,4-dioxo-1,2-dihydro group, indicating the presence of two carbonyl (C=O) groups and a dihydro (two hydrogen atoms) group. The molecule also contains a benzyl group, which is a common substituent in organic chemistry, consisting of a phenyl group attached to a CH2 group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The carbonyl groups could undergo reactions such as nucleophilic addition or reduction, while the benzyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution .

Scientific Research Applications

Cancer Research: Epidermal Growth Factor Receptor Inhibition

Thieno[3,2-d]pyrimidin derivatives have been studied for their potential as epidermal growth factor receptor (EGFR) inhibitors . EGFR is a critical target in cancer therapy, particularly in lung cancer. Compounds with this structure could be synthesized and tested for their inhibitory activity against EGFR, providing valuable insights into new cancer treatments.

Safety and Hazards

Without specific information, it’s difficult to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions. Consultation with a Material Safety Data Sheet (MSDS) or similar resource would provide the most accurate information .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. Compounds with similar structures are often investigated for their potential uses in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Mechanism of Action

Target of Action

The primary target of this compound is the Androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Mode of Action

It is known that it interacts with its target, the androgen receptor . The interaction between the compound and its target could lead to changes in the function of the receptor, potentially influencing the regulation of gene expression.

Biochemical Pathways

The compound is likely involved in the androgen receptor signaling pathway . This pathway plays a key role in the development and function of male reproductive organs, as well as in other tissues such as muscle, hair follicles, and the brain. Changes in this pathway could have downstream effects on these systems.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific interactions it has with the androgen receptor . These effects could potentially include changes in gene expression, cellular proliferation, and differentiation.

properties

IUPAC Name

4-[[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-pentylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O3S/c1-4-5-6-14-29-26(32)22-11-9-21(10-12-22)17-31-27(33)25-24(13-15-35-25)30(28(31)34)18-23-16-19(2)7-8-20(23)3/h7-8,13,15-16,21-22H,4-6,9-12,14,17-18H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJZSUVERJONPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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